sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate
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Description
Sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C27H22F6NNaO6S and its molecular weight is 625.5 g/mol. The purity is usually 95%.
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Biological Activity
Sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound through diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes several functional groups that may contribute to its biological activity. The presence of trifluoromethyl and sulfonyl groups enhances its lipophilicity and metabolic stability, which are crucial for drug design.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, a series of urea derivatives containing sulfonyl groups showed IC50 values ranging from 12.4 to 17.8 μM against various cancer cell lines, including HCT116 and HePG2 . The down-regulation of oncogenes such as EGFR and KRAS in treated cells suggests a mechanism through which these compounds exert their effects.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Urea Derivative 7 | HCT116 | 17.8 | Down-regulates TP53, FASN |
Urea Derivative 8 | A549 | 12.4 | Down-regulates EGFR, KRAS |
Urea Derivative 9 | PACA2 | 17.6 | Down-regulates PALB2 |
Mechanistic Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. These studies suggest potential inhibitory effects on key proteins involved in cancer progression, such as enoyl reductase and SOS1 .
Case Studies
A notable case study involved the evaluation of similar benzoxazine derivatives that demonstrated enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazine core significantly influenced biological activity, highlighting the importance of specific substituents in enhancing efficacy .
Properties
Molecular Formula |
C27H22F6NNaO6S |
---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
sodium;3-[6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1 |
InChI Key |
NWMACPZNQFABGF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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